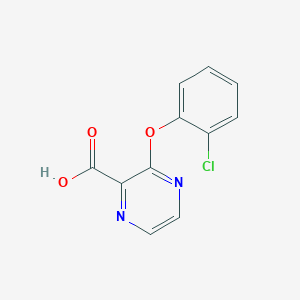
3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid
説明
3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid (CPCA) is a heterocyclic compound. It has a molecular formula of C11H7ClN2O3 and a molecular weight of 250.64 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3-phenoxypyrazine-2-carboxamide derivatives were designed, synthesized, and evaluated . Another study synthesized and characterized a series of novel pyrazinoic acid derivatives .Molecular Structure Analysis
The molecular structure of 3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid consists of a pyrazine ring with a carboxylic acid group at the 2-position and a 2-chlorophenoxy group at the 3-position .科学的研究の応用
-
Scientific Field: Pharmacology
- Application : The compound is used in the design, synthesis, and evaluation of derivatives as potent TGR5 agonists . TGR5 is an important target for the treatment of non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .
- Methods of Application : A series of novel 3-phenoxypyrazine-2-carboxamide derivatives were designed, synthesized, and evaluated in vitro and in vivo .
- Results : The most potent compounds exhibited excellent hTGR5 agonist activity, superior to those of the reference drug INT-777 . In addition, one of the compounds could significantly reduce blood glucose levels in mice and stimulate GLP-1 secretion .
-
Scientific Field: Antimycobacterial Research
- Application : The compound is used in the design, synthesis, and antimycobacterial evaluation of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic acids .
- Methods of Application : The acids were designed and prepared as more lipophilic derivatives of pyrazinoic acid . Methyl and propyl derivatives were also prepared as prodrugs with further increased lipophilicity .
- Results : One of the acids exerted high antimycobacterial activity against Mycobacterium tuberculosis H37Rv with MIC = 1.56 μg·mL −1 (5 μM) . Another compound also showed high antimycobacterial activity against Mycobacterium tuberculosis H37Rv with MIC = 3.13 μg·mL −1 .
-
Scientific Field: Organic Synthesis
- Application : Pyrazine-2-carboxylic acid derivatives have been synthesized using substituted pyrazine-2-carboxylic acids with various piperazines in the presence of T3P (propyl phosphonic anhydride) as a coupling reagent .
- Methods of Application : The synthesis involved the reaction of pyrazine-2-carboxylic acids with various piperazines .
- Results : The reaction resulted in the formation of an amide bond .
-
Scientific Field: Antitubercular Research
- Application : Pyrazinamide analogues, which include pyrazine-2-carboxylic acid derivatives, have been synthesized for antitubercular bioactivity .
- Methods of Application : The synthesis involved the reaction of pyrazine-2-carboxylic acid with various aliphatic and aromatic amines .
- Results : Some of the synthesized compounds showed promising activity against Mycobacterium tuberculosis H37Rv .
-
Scientific Field: Biochemical Research
- Application : Pyrazine-2-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
- Methods of Application : The specific methods of application can vary depending on the specific research context. Typically, it might be used in the synthesis of other compounds, or as a reagent in various biochemical reactions .
- Results : The outcomes can vary widely depending on the specific research context .
-
Scientific Field: Antimycobacterial Research
- Application : 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acids, which are more lipophilic derivatives of pyrazinoic acid, have been synthesized and evaluated for their antimycobacterial activity .
- Methods of Application : The acids were synthesized using substituted pyrazine-2-carboxylic acids with various piperazines in the presence of T3P (propyl phosphonic anhydride) as a coupling reagent . Methyl and propyl derivatives were also prepared as prodrugs with further increased lipophilicity .
- Results : One of the acids exerted high antimycobacterial activity against Mycobacterium tuberculosis H37Rv .
特性
IUPAC Name |
3-(2-chlorophenoxy)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-7-3-1-2-4-8(7)17-10-9(11(15)16)13-5-6-14-10/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGSCOVCEFZUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=CN=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



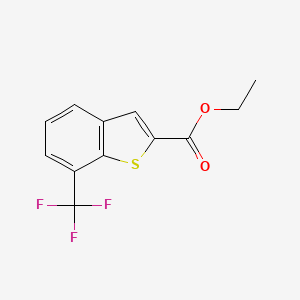
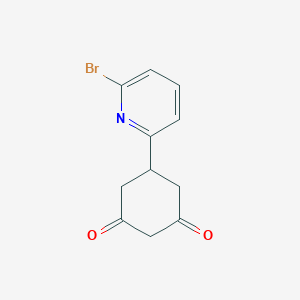
![(3{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol](/img/structure/B1391609.png)
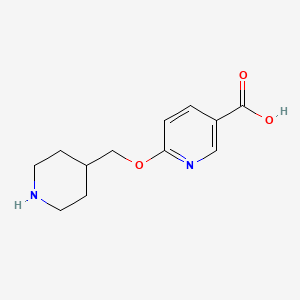
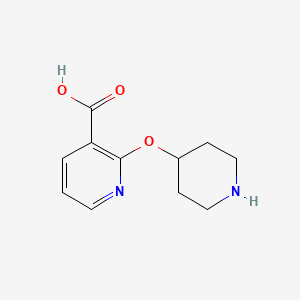
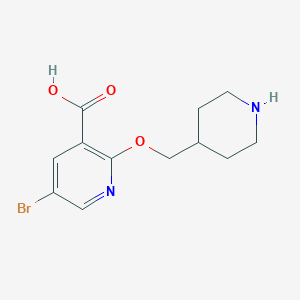
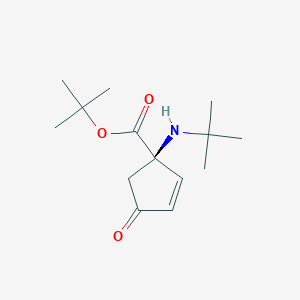
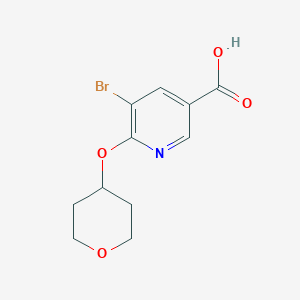
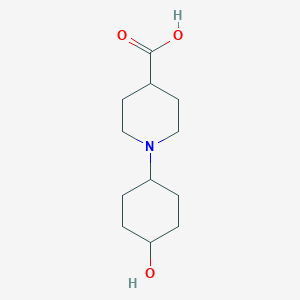
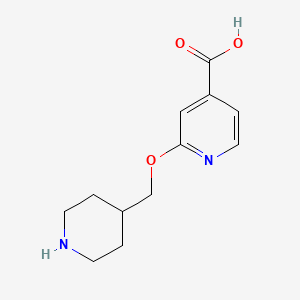
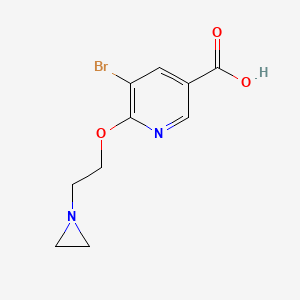
![Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1391626.png)
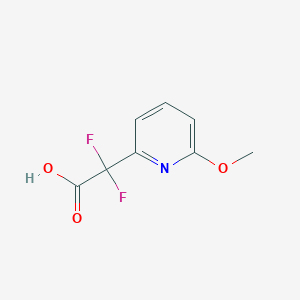
![[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1391629.png)